N-(2-甲氧基苯乙基)-1H-吲唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

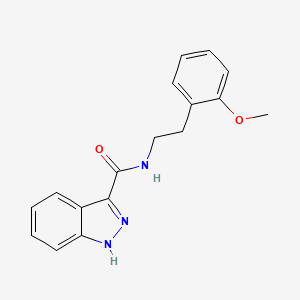

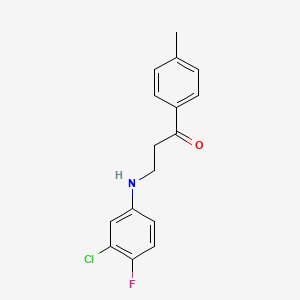

The compound "N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide" is a synthetic cannabinoid with an indazole-3-carboxamide structure. Synthetic cannabinoids are a class of molecules that mimic the effects of THC, the primary psychoactive component of cannabis. These compounds have been associated with severe intoxication and fatalities, posing a significant threat to public health .

Synthesis Analysis

The synthesis of indazole carboxamide derivatives typically involves the condensation of appropriate isocyanates with amines. For instance, the synthesis of related compounds has been reported through the condensation of substituted isocyanates with 4-morpholino-1H-indazol-3-amine, which itself is prepared from difluorobenzonitrile by amination and subsequent cyclization with hydrazine hydrate . Although the specific synthesis of "N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of indazole carboxamides is characterized by the presence of an indazole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The carboxamide functionality is attached to the indazole core, and various substitutions on the indazole and the amide nitrogen can significantly alter the biological activity of these compounds .

Chemical Reactions Analysis

Indazole carboxamides can undergo various chemical reactions depending on their substitution patterns. The papers provided do not detail specific reactions for "N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide," but related compounds have been synthesized through reactions involving amination, cyclization, and condensation steps . The reactivity of the carboxamide group also allows for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole carboxamides are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect properties such as solubility, melting point, and stability. The crystalline structure of similar compounds has been determined, which provides insights into their three-dimensional conformation and potential intermolecular interactions . The analytical characteristics of these compounds, including their mass-spectral fragmentation patterns, have been studied to enable their identification in forensic materials .

Relevant Case Studies

Several of the papers discuss the biological activities of indazole carboxamide derivatives. Some compounds exhibit significant anti-inflammatory activity and lower ulcerogenicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . Others have been evaluated for their antiproliferative activity against various cancer cell lines, with some showing the ability to inhibit cell growth at low concentrations and affecting the cell cycle . These studies highlight the potential therapeutic applications of indazole carboxamides, as well as the importance of understanding their chemical properties for the development of new drugs.

科学研究应用

单胺氧化酶 B 抑制剂:

- 吲唑和吲哚甲酰胺已被发现是单胺氧化酶 B (MAO-B) 的有效、选择性和可逆抑制剂。这些发现对于它们在神经退行性疾病(如帕金森病)中的潜在应用具有重要意义,在这些疾病中 MAO-B 抑制剂是治疗剂。Tzvetkov 等人(2014 年)进行的研究发现,N-(3,4-二氯苯基)-1H-吲哚-5-甲酰胺等衍生物表现出高效率和选择性 (Tzvetkov 等人,2014)。

抗增殖活性:

- Lu 等人(2021 年)合成了一种类似于 N-(2-甲氧基苯乙基)-1H-吲唑-3-甲酰胺的化合物,对某些癌细胞系表现出显着的抑制活性。这表明在癌症研究和治疗中的潜在应用 (Lu 等人,2021)。

抗抑郁特性:

- Mahesh 等人(2011 年)对包括吲唑甲酰胺衍生物在内的结构新颖的 5-HT3 受体拮抗剂的研究揭示了潜在的抗抑郁样活性。这表明在抑郁症治疗中的可能应用 (Mahesh 等人,2011)。

抗菌活性:

- Wang 等人(2012 年)合成了苯并[d]异噻唑-3(2H)-酮的衍生物,包括结构上类似于 N-(2-甲氧基苯乙基)-1H-吲唑-3-甲酰胺的化合物,发现它们表现出良好的抗菌活性 (Wang 等人,2012)。

β-葡萄糖醛酸酶抑制:

- Hanif 等人(2011 年)报道了合成了具有甲氧基苯基和甲氧基苯乙基基团的肼基甲酰胺,其结构类似于 N-(2-甲氧基苯乙基)-1H-吲唑-3-甲酰胺。他们发现这些化合物表现出优异的 β-葡萄糖醛酸酶抑制活性 (Hanif 等人,2011)。

聚(ADP-核糖)聚合酶 (PARP) 抑制:

- Jones 等人(2009 年)开发了一系列 2-苯基-2H-吲唑-7-甲酰胺作为 PARP 抑制剂。这些发现对 BRCA-1 和 BRCA-2 突变肿瘤的治疗有影响,表明在肿瘤学中具有潜在应用 (Jones 等人,2009)。

CCR4 拮抗剂:

- Procopiou 等人(2013 年)合成了吲唑芳基磺酰胺作为人 CCR4 拮抗剂,可能有助于治疗与该受体相关的疾病,例如过敏性疾病或某些类型的癌症 (Procopiou 等人,2013)。

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-22-15-9-5-2-6-12(15)10-11-18-17(21)16-13-7-3-4-8-14(13)19-20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMLDZYIYGSFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=NNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenethyl)-1H-indazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3009640.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)

![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B3009650.png)

![8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B3009651.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)